

# 4-(1,3-Benzothiazol-2-yl)phenol chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 4-(1,3-Benzothiazol-2-yl)phenol

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## Technical Guide: 4-(1,3-Benzothiazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **4-(1,3-Benzothiazol-2-yl)phenol**, a heterocyclic compound of interest in medicinal chemistry and material science. It details the compound's chemical identity, physicochemical properties, and a standard laboratory-scale synthesis protocol.

## Chemical Structure and IUPAC Name

**4-(1,3-Benzothiazol-2-yl)phenol** is a bicyclic aromatic compound featuring a phenol group substituted at the para position by a benzothiazole ring.

- IUPAC Name: **4-(1,3-Benzothiazol-2-yl)phenol**
- Synonyms: 2-(4-Hydroxyphenyl)benzothiazole, p-(2-Benzothiazolyl)phenol[1]
- CAS Number: 6265-55-0[1]
- Molecular Formula: C<sub>13</sub>H<sub>9</sub>NOS[1]

The chemical structure consists of a benzene ring fused to a thiazole ring, which is in turn bonded at the 2-position to a phenol ring at the 4-position.

## Physicochemical Properties

The key physicochemical data for **4-(1,3-Benzothiazol-2-yl)phenol** are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.

Property	Value	Reference
Molecular Weight	227.28 g/mol	<a href="#">[1]</a>
Melting Point	228.6 - 229 °C	<a href="#">[1]</a>
Boiling Point	418.7 °C at 760 mmHg	<a href="#">[1]</a>
Density	1.337 g/cm <sup>3</sup>	<a href="#">[1]</a>
Flash Point	207 °C	<a href="#">[1]</a>
Water Solubility	6.6 µg/mL	<a href="#">[1]</a>
XLogP3	3.7	<a href="#">[1]</a>
Refractive Index	1.719	<a href="#">[1]</a>

## Experimental Synthesis Protocol

The synthesis of **4-(1,3-Benzothiazol-2-yl)phenol** is commonly achieved via the condensation and subsequent cyclization of 2-aminothiophenol with 4-hydroxybenzoic acid. The following protocol is a representative method for its preparation in a laboratory setting.

Objective: To synthesize 2-(4-hydroxyphenyl)-benzothiazole.

Reagents:

- 2-Aminothiophenol (3.7 g)
- 4-Hydroxybenzoic acid (4.2 g)
- Phosphorus pentoxide (4.5 g)
- Methanesulfonic acid (45 g)

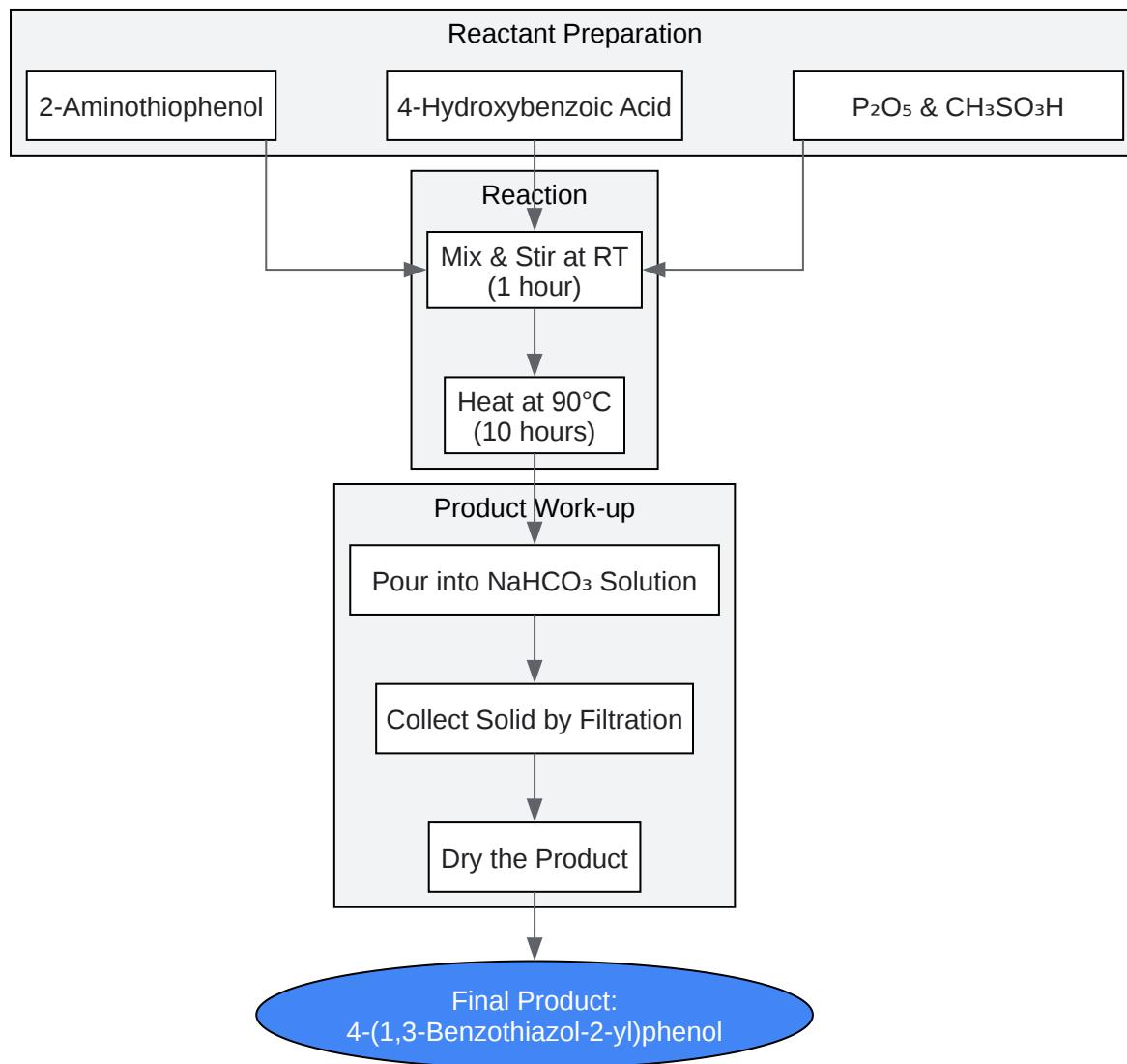
- 5% Sodium bicarbonate solution (750 mL)

**Procedure:**

- A mixture of 2-aminothiophenol, 4-hydroxybenzoic acid, phosphorus pentoxide, and methanesulfonic acid is prepared in a suitable reaction vessel.[1]
- The mixture is stirred for one hour at room temperature to ensure homogeneity.[1]
- The reaction is then heated to 90°C and maintained at this temperature for 10 hours with continuous stirring.[1]
- After the heating phase, the reaction mixture is cooled and then slowly poured into a 5% sodium bicarbonate solution to neutralize the acid and precipitate the product.[1]
- The resulting solid precipitate is collected by filtration.[1]
- The collected solid is dried to yield the final product, 2-(4-hydroxyphenyl)-benzothiazole.[1]

## Visualization of Synthesis Workflow

The logical flow of the experimental protocol described above can be visualized as a directed graph.

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Caption: Synthesis workflow for **4-(1,3-Benzothiazol-2-yl)phenol**.

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## References

- 1. prepchem.com [prepchem.com]
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